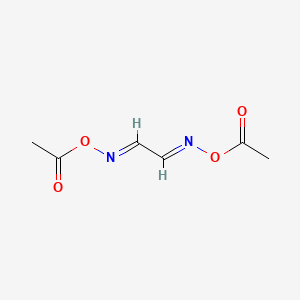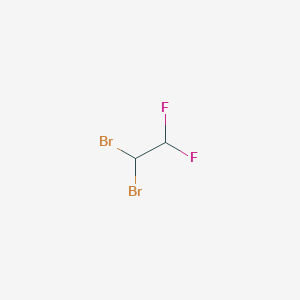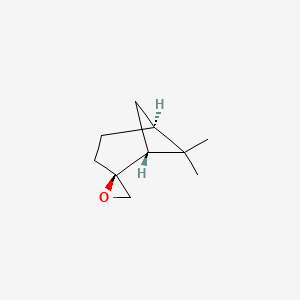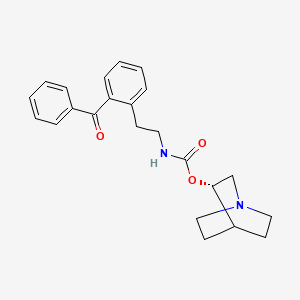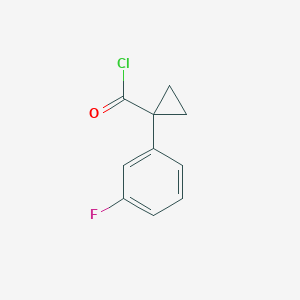
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H8ClFO It is a derivative of cyclopropanecarbonyl chloride, where a fluorophenyl group is attached to the cyclopropane ring
Méthodes De Préparation
The synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 3-fluorophenylmagnesium bromide with cyclopropanecarbonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3-Fluorophenylmagnesium bromide+Cyclopropanecarbonyl chloride→1-(3-Fluorophenyl)cyclopropanecarbonyl chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common reagents used in these reactions include Grignard reagents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride can be compared with other similar compounds such as:
1-(4-Fluorophenyl)cyclopropanecarbonyl chloride: Similar structure but with the fluorine atom in the para position.
Cyclopropanecarbonyl chloride: Lacks the fluorophenyl group, making it less versatile in certain synthetic applications.
1-(2-Fluorophenyl)cyclopropanecarbonyl chloride: Fluorine atom in the ortho position, which may affect its reactivity and applications.
The uniqueness of this compound lies in the position of the fluorine atom, which can influence its chemical properties and reactivity.
Propriétés
Numéro CAS |
361211-23-6 |
|---|---|
Formule moléculaire |
C10H8ClFO |
Poids moléculaire |
198.62 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8ClFO/c11-9(13)10(4-5-10)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2 |
Clé InChI |
YYQDZLISSBYUED-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=CC=C2)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


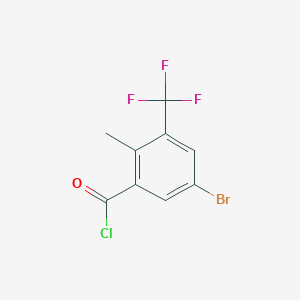
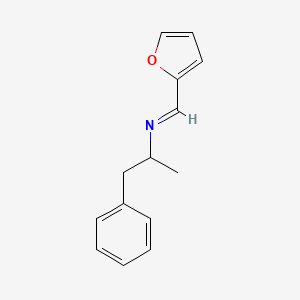
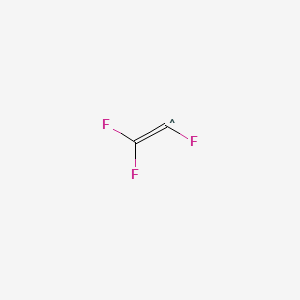
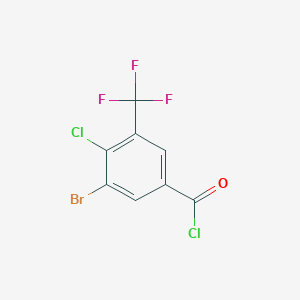
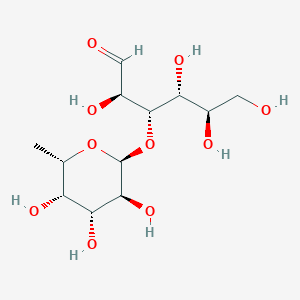
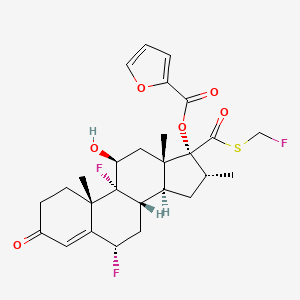
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
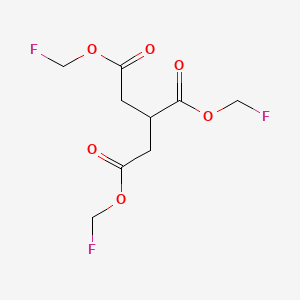
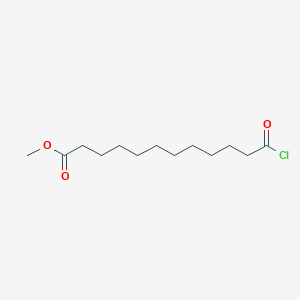
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
